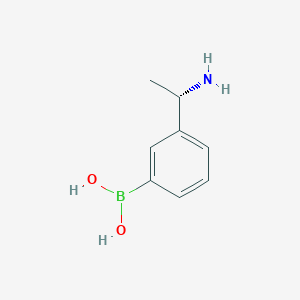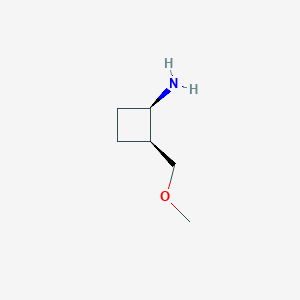
N'-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H19F3N2O3S It is known for its unique structure, which includes a cyclohexyl group, a trifluoroethylidene moiety, and a sulfonohydrazide group attached to a methylbenzenesulfonyl ring
Méthodes De Préparation
The synthesis of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-cyclohexyl-2,2,2-trifluoroethylidene with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylidene moiety and the sulfonohydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide can be compared with similar compounds such as:
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methoxybenzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which may alter its reactivity and applications.
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-chlorobenzenesulfonohydrazide:
Propriétés
Formule moléculaire |
C15H19F3N2O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[(Z)-(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19F3N2O2S/c1-11-7-9-13(10-8-11)23(21,22)20-19-14(15(16,17)18)12-5-3-2-4-6-12/h7-10,12,20H,2-6H2,1H3/b19-14- |
Clé InChI |
UGWASRQDHDWKCE-RGEXLXHISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2CCCCC2)\C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
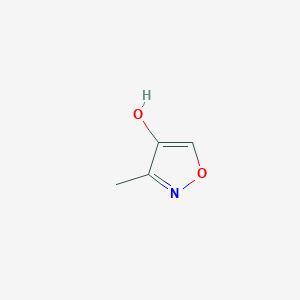
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)

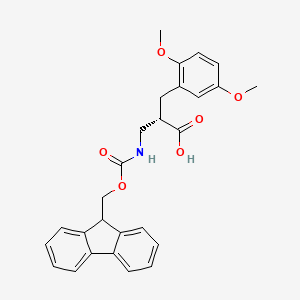
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)
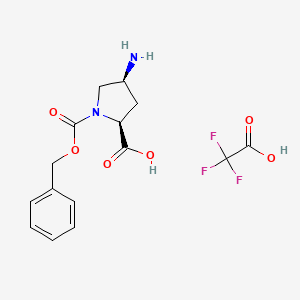
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
